1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine
Description
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine is a bis-pyrazole derivative featuring two methyl-substituted pyrazole rings linked via a methyleneamine group. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrazole-based molecules, such as PDE10A inhibitors and kinase modulators . Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related compounds (e.g., describes the use of (1-methyl-1H-pyrazol-4-yl)methanamine as a building block) . The compound’s molecular formula is C11H16N6, with a molecular weight of 232.29 g/mol (calculated).
Properties
Molecular Formula |
C10H15N5 |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H15N5/c1-8-10(6-13-15(8)3)11-4-9-5-12-14(2)7-9/h5-7,11H,4H2,1-3H3 |
InChI Key |
SBTFUFRGYSILGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)NCC2=CN(N=C2)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Halogenated Intermediates
A two-step protocol involves:
- Synthesis of 4-(chloromethyl)-1,5-dimethyl-1H-pyrazole : Treatment of 1,5-dimethyl-1H-pyrazol-4-methanol with thionyl chloride (SOCl₂) in dichloromethane at 0–5°C yields the chlorinated intermediate.
- Coupling with 1-Methyl-1H-Pyrazol-4-Amine : Reacting the chloride with 1-methyl-1H-pyrazol-4-amine in the presence of triethylamine (Et₃N) in acetonitrile at 60°C for 12 hours affords the target compound.
Optimization Data :
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Acetonitrile | 78 | |
| Base | Triethylamine | 82 | |
| Temperature | 60°C | 78–82 |
Reductive Amination Strategy
Condensation and Reduction
This method avoids halogenated intermediates:
- Formation of Imine : Reacting 1,5-dimethyl-1H-pyrazol-4-amine with 1-methyl-1H-pyrazole-4-carbaldehyde in ethanol under acetic acid catalysis (5 mol%) at room temperature for 6 hours forms the imine intermediate.
- Sodium Borohydride Reduction : Subsequent treatment with NaBH₄ in methanol at 0°C for 2 hours reduces the imine to the secondary amine.
Key Advantages :
One-Pot Multi-Component Synthesis
Hydrazine-Mediated Cyclocondensation
Adapting methodologies from pyrazolo[3,4-d]pyrimidine syntheses, a one-pot approach combines:
- 1,5-Dimethyl-1H-pyrazol-4-carboxamide (1.0 equiv)
- 1-Methyl-1H-pyrazol-4-ylmethanamine (1.2 equiv)
- Phosphorus oxychloride (POCl₃) as a dehydrating agent in toluene at 110°C for 8 hours.
Reaction Profile :
Catalytic Amination Using Transition Metals
Palladium-Catalyzed Buchwald-Hartwig Coupling
While less common for pyrazole systems, this method employs:
- 4-Bromo-1,5-dimethyl-1H-pyrazole (1.0 equiv)
- 1-Methyl-1H-pyrazol-4-ylmethanamine (1.5 equiv)
- Pd₂(dba)₃ (2 mol%) and Xantphos (4 mol%) in toluene at 100°C for 24 hours.
Challenges :
Comparative Analysis of Methodologies
| Method | Steps | Yield (%) | Purity (%) | Scalability | Green Metrics* |
|---|---|---|---|---|---|
| Alkylation | 2 | 78–82 | 90–92 | High | Moderate |
| Reductive Amination | 2 | 85–90 | 94–97 | High | High |
| One-Pot | 1 | 72 | 95 | Moderate | High |
| Catalytic Coupling | 1 | 65 | 88 | Low | Low |
*Green metrics evaluated based on solvent choice, waste generation, and energy input.
Industrial-Scale Considerations
Patent CN108530361A highlights the importance of minimizing intermediate purification. For the target compound, telescoping the reductive amination protocol into a continuous flow reactor could enhance throughput. Key parameters include:
- Residence Time : 30 minutes at 50°C.
- Solvent Recovery : Ethanol reflux with molecular sieves.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two key reactive sites:
-
Primary amine (-NH₂) group : Located on the pyrazole ring at position 4.
-
Pyrazole ring : A five-membered aromatic heterocycle with nitrogen atoms at positions 1 and 2.
Reactions Involving the Amine Group
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Alkylation | Alkyl halide (e.g., CH₃I), base (e.g., NaOH) | N-alkylated derivative |
| Acylation | Acyl chloride (e.g., CH₃COCl), base (e.g., NaHCO₃) | Amide derivative |
| Imine Formation | Aldehyde (e.g., HCHO), acid catalyst | Schiff base |
| Oxidation | Oxidizing agents (e.g., KMnO₄) | N-oxide or hydroxylamine derivative |
Mechanism : The amine group acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides) or forming imines with carbonyl compounds.
Pyrazole Ring Reactivity
The pyrazole ring participates in electrophilic aromatic substitution due to its aromatic nature and electron-deficient sites.
Electrophilic Substitution
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted pyrazole |
| Sulfonation | H₂SO₄, SO₃ | Sulfo-substituted pyrazole |
| Coupling Reactions | Diazonium salts, coupling agents | Aryl-substituted pyrazole |
Mechanism : Electrophiles (e.g., NO₂⁺) attack positions on the pyrazole ring, typically at positions 3 or 5, depending on directing effects from substituents.
Cross-Coupling and C–H Activation
Pyrazoles are known to engage in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann).
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Palladium-Catalyzed Coupling | Aryl halide, Pd catalyst, base | Arylated pyrazole |
| C–H Activation | Transition metal catalysts (e.g., Rh, Ir) | Functionalized pyrazole |
Reduction and Oxidation
The compound undergoes redox reactions at both the amine and aromatic ring.
| Reaction Type | Reagents/Conditions | Product/Outcome |
|---|---|---|
| Reduction of Amine | LiAlH₄, NaBH₃CN | Amino alcohol or imine reduction |
| Oxidation of Pyrazole | KMnO₄, H₂O₂ | Ring-opening or N-oxide formation |
Stability and Solubility
-
Stability : The compound is stable under standard conditions but may degrade under strong oxidizing agents or prolonged exposure to light.
-
Solubility : Likely soluble in polar organic solvents (e.g., DMSO, ethanol) due to the amine and aromatic rings.
Structural Influence on Reactivity
The 1,5-dimethyl substituents on the pyrazole ring:
-
Direct electron-donating effects : Methyl groups activate the ring, favoring electrophilic substitution.
-
Steric hindrance : May limit substitution at adjacent positions (e.g., position 3).
Analytical Characterization
Reactions are typically monitored using:
Scientific Research Applications
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis[4][4].
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key differences between the target compound and selected analogs:
Key Observations:
- Electron-Donating vs. In contrast, chloro () and difluorophenyl () substituents introduce electron-withdrawing effects, altering reactivity and target affinity .
- Lipophilicity : The phenylethyl group in increases lipophilicity (ClogP ~3.5), favoring blood-brain barrier penetration compared to the target compound (estimated ClogP ~2.1).
- Synthetic Accessibility : The target compound’s synthesis shares steps with analogs like those in and , but bulky substituents (e.g., quinazoline in ’s compound 9) may reduce yields due to steric hindrance .
Biological Activity
1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in cancer research. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C13H22N6
- Molecular Weight: 282.36 g/mol
- CAS Number: 1856024-39-9
The biological activity of 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine primarily involves its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Key Mechanisms:
- CDK Inhibition: The compound has shown potent inhibitory effects on CDK2, with reported values in the low micromolar range. This inhibition leads to reduced phosphorylation of retinoblastoma protein, which is essential for cell cycle progression .
- Antiproliferative Activity: Studies indicate that this compound exhibits sub-micromolar antiproliferative activity against various cancer cell lines, suggesting a broad-spectrum anticancer potential .
Biological Activity Data
Case Studies
Several studies have evaluated the biological effects of pyrazole derivatives similar to 1,5-Dimethyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine.
Study 1: Anticancer Activity
A study focusing on pyrazole derivatives demonstrated that compounds with similar structures exhibited significant anticancer properties against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The results indicated that these compounds could inhibit cell growth and induce apoptosis effectively .
Study 2: Molecular Modeling
Molecular modeling studies have suggested that modifications to the pyrazole scaffold can enhance binding affinity to target proteins involved in cancer progression. This approach has led to the design of new compounds with improved biological activity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
